ジアリルカルバモイルクロリド

概要

説明

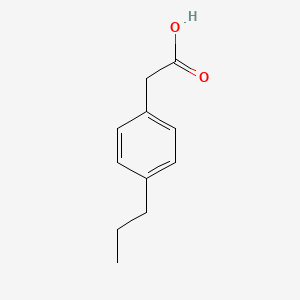

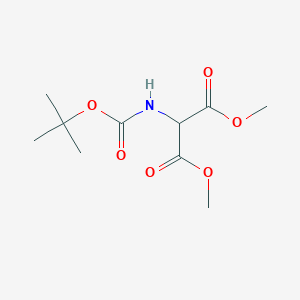

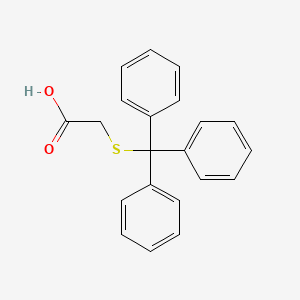

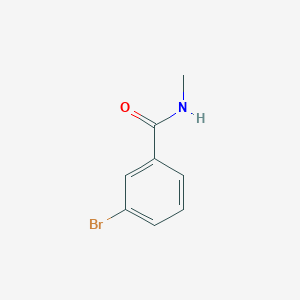

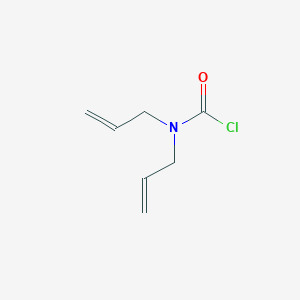

Diallylcarbamyl chloride is a chemical compound with the molecular formula (H2C=CHCH2)2NCOCl . It is used in the production of dressings for wound care .

Synthesis Analysis

The synthesis of Diallylcarbamyl chloride involves the reaction of urea with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .Molecular Structure Analysis

The molecular structure of Diallylcarbamyl chloride is represented by the linear formula (H2C=CHCH2)2NCOCl . It has a molecular weight of 159.61 .Chemical Reactions Analysis

Diallylcarbamyl chloride is used in the production of dressings for wound care . It has been found that the intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently AC further reacts with another allyl alcohol molecule to produce Diallylcarbamyl chloride .Physical and Chemical Properties Analysis

Diallylcarbamyl chloride has a density of 1.069 g/mL at 25ºC (lit.) and a boiling point of 214-220ºC (lit.) . It has a refractive index of n20/D 1.48 (lit.) .科学的研究の応用

手術部位感染症の予防

ジアリルカルバモイルクロリド(DACC)は、術後ドレッシングにおける手術部位感染症、特に血管手術における感染症予防の有効性について研究されています 。DACCコーティングドレッシングの疎水性により、バクテリアを結合させて傷床から除去することができ、感染率の低下に役立つ可能性があります。

創傷管理

創傷ケアの分野では、DACCコーティングドレッシングは、細菌の増殖を抑制することが示されており、これがマクロファージと線維芽細胞の過剰な刺激を予防します 。これは、細菌細胞の完全性を維持し、炎症を軽減するため、急性創傷と慢性創傷の両方の管理に不可欠です。

インビトロにおける細菌付着と増殖の抑制

DACCコーティングドレッシングは、黄色ブドウ球菌のインビトロでの付着と増殖に対する直接的な影響について評価されています 。結果は、これらのドレッシングが、慢性感染症の発症における重要な要因であるバイオフィルム形成を大幅に制限できることを示唆しています。

免疫応答の調節

DACCの免疫細胞に対する間接的な効果が研究されており、マクロファージと線維芽細胞の共培養におけるTNF-αやTGF-β1などの炎症性サイトカインの発現を過剰に刺激しないことが示されています 。これは、DACCが創傷治癒における免疫応答を調節するために使用できることを示しています。

仙骨洞疾患の治療

DACCコーティングドレッシングは、主に若い成人に影響を与える仙骨洞疾患の治療において、アルギン酸ドレッシングと比較されてきました 。目的は、創傷治癒を促進し、この状態に対するより効果的な管理戦略を提供することです。

臨床試験のための実現可能性研究

DACCは、DACCコーティングドレッシングによる手術部位感染症の低減の有効性を評価する、高品質なエビデンスを生成することを目的としたDRESSINg試験など、臨床試験の実現可能性研究にも使用されています .

作用機序

Target of Action

Diallylcarbamyl chloride primarily targets bacteria, specifically those with high cell surface hydrophobicity . It is used in dressings coated with dialkylcarbamoyl chloride (DACC), a hydrophobic wound contact layer that binds bacteria and removes them from the wound bed .

Mode of Action

Diallylcarbamyl chloride interacts with its targets by binding to bacteria at the wound surface . This binding is irreversible, and the bacteria are then removed when the dressing is changed . This interaction results in a reduction of the microbial load in the wound, which can help prevent infection .

Biochemical Pathways

It is known that the compound’s action can influence the wound healing process . By reducing the bacterial load in the wound, Diallylcarbamyl chloride may help to promote a more favorable environment for wound healing .

Pharmacokinetics

As a topical agent used in wound dressings, it is likely that the compound primarily acts at the site of application, with minimal systemic absorption .

Result of Action

The molecular and cellular effects of Diallylcarbamyl chloride’s action primarily involve the reduction of bacterial load in the wound. This can lead to a decrease in infection rates and potentially promote better wound healing outcomes . In addition, Diallylcarbamyl chloride has been suggested to support normal wound healing progression in vitro .

Action Environment

The action, efficacy, and stability of Diallylcarbamyl chloride can be influenced by various environmental factors. For instance, the presence of wound exudate, the pH of the wound environment, and the presence of other microbes could potentially impact the effectiveness of Diallylcarbamyl chloride . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that Diallylcarbamyl chloride is a hydrophobic compound . This property allows it to bind to bacteria, effectively removing them from the wound bed when used in dressings

Cellular Effects

Diallylcarbamyl chloride has been shown to have an effect on bacterial growth. In an in vitro study, a dressing coated with Diallylcarbamyl chloride was found to bind 1.8-6.1% of all bacteria in a culture . This binding led to biofilm formation on the dressing, which could be mechanically removed, limiting biofilm formation outside of the dressing .

Molecular Mechanism

Its hydrophobic nature allows it to bind to bacteria, effectively removing them from the wound bed when used in dressings . This binding leads to biofilm formation on the dressing, which can be mechanically removed .

Temporal Effects in Laboratory Settings

It is known that dressings coated with Diallylcarbamyl chloride can effectively bind bacteria, leading to biofilm formation on the dressing . This suggests that Diallylcarbamyl chloride may have a long-term effect on bacterial growth when used in this manner.

特性

IUPAC Name |

N,N-bis(prop-2-enyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392574 | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25761-72-2 | |

| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylcarbamyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。